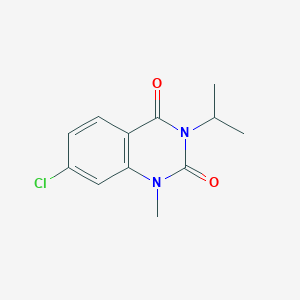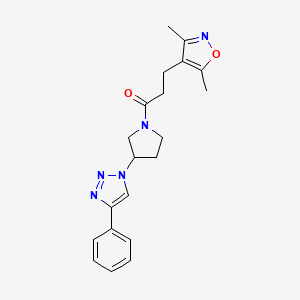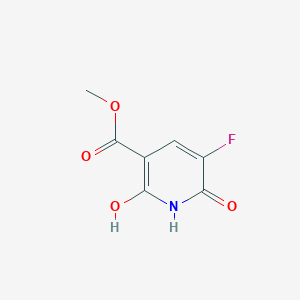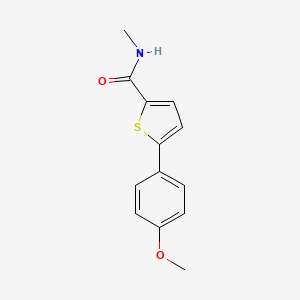
7-chloro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione, also known as Cl-IMQ, is a chemical compound that has been studied for its potential scientific applications. This compound is a quinazoline derivative that has been synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Reactivity
Research on related quinazoline derivatives has shown diverse methods for their synthesis and the exploration of their reactivity. For instance, the work by Klásek et al. (2020) outlines the reaction of 3-chloroquinoline-2,4-diones with ethanolamine to form specific amino derivatives, which upon further reaction with isothiocyanic acid yield various products depending on the substituents present. This highlights the compound's potential as a versatile intermediate in organic synthesis Klásek, Lyčka, Rouchal, & Bartošík, 2020.
Application in Heterocyclic Chemistry
The synthesis of complex heterocyclic systems often employs quinazoline derivatives as key intermediates. Schneller et al. (1984) have reported a multi-step synthesis starting from 7-chloro-3-methylquinazoline-2,4(1H,3H)-dione, leading to the creation of novel compounds with potential biological activities. Such syntheses underscore the importance of quinazoline derivatives in developing new heterocyclic compounds with potential pharmacological applications Schneller, Ibay, & Christ, 1984.
Catalysis and Synthetic Efficiency
Quinazoline derivatives are also investigated for their role in catalysis, offering pathways to efficient syntheses of other valuable compounds. Kefayati, Asghari, and Khanjanian (2012) demonstrated that certain quinazoline derivatives could act as efficient catalysts for synthesizing dihydropyrimidinones and hydroquinazoline diones under solvent-free conditions. This research points to the potential of quinazoline derivatives in green chemistry and catalysis Kefayati, Asghari, & Khanjanian, 2012.
Biological Activity Potential
While explicit data on the biological activity of 7-chloro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione might not be available, research on similar compounds provides insights into potential areas of application. For example, Colotta et al. (2012) have synthesized 3-hydroxyquinazoline-2,4-diones with varying substituents, showing significant selectivity and inhibition against certain ionotropic glutamate receptors, indicating potential as neuroprotective or anticonvulsant agents Colotta et al., 2012.
Propriétés
IUPAC Name |
7-chloro-1-methyl-3-propan-2-ylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-7(2)15-11(16)9-5-4-8(13)6-10(9)14(3)12(15)17/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMPPGYQOVSYQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=C(C=C2)Cl)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-Hydroxycyclopentyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2375716.png)

![2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2375720.png)
![N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide](/img/structure/B2375723.png)
![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)

